molecular formula C15H15NO3S B122834 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone CAS No. 221615-75-4

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Cat. No. B122834
M. Wt: 289.4 g/mol
InChI Key: YBFHILNBYXCJKD-UHFFFAOYSA-N
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Patent
US08765962B1

Procedure details

To a four-neck round-bottom 250 ml flask equipped with mechanical stirring and condenser were added at 20-25° C. and under nitrogen atmosphere Xantphos, palladium acetate, tripotassium phosphate trihydrate, PVP, 4-bromophenyl methyl sulfone, 5-acetyl-2-methyl pyridine, water (50.00 ml). A vacuum/nitrogen cycle was repeated for at least three times at 20-25° C. The resulting reaction mixture was heated up to 85-90° C. and stirred for at least 24 h. The reaction mixture was transferred in an other recipient then cooled down to 40-50° C. and diluted with water (400 ml). The resulting mixture was stirred at 40-45° C. for 15 min and cooled down to −5-0° C. The resulting reaction mixture was stirred at −5-0° C. for at least 2 h, then it was filtered and the cake was washed with water (3×100 ml) and dried at 65-70° C. under reduced pressure to afford a crude product of formula (I) as a yellow solid (48.3 g). yield: 90.1%, Purity: 75.7% by HPLC A %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Yield
90.1%

Identifiers

REACTION_CXSMILES
CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.O.O.O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH3:54][S:55]([C:58]1[CH:63]=[CH:62][C:61](Br)=[CH:60][CH:59]=1)(=[O:57])=[O:56].[C:65]([C:68]1[CH:69]=[CH:70][C:71]([CH3:74])=[N:72][CH:73]=1)(=[O:67])[CH3:66]>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:74][C:71]1[N:72]=[CH:73][C:68]([C:65](=[O:67])[CH2:66][C:61]2[CH:62]=[CH:63][C:58]([S:55]([CH3:54])(=[O:57])=[O:56])=[CH:59][CH:60]=2)=[CH:69][CH:70]=1 |f:1.2.3.4.5.6.7,11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=CC(=NC1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with mechanical stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a four-neck round-bottom 250 ml flask equipped
CUSTOM
Type
CUSTOM
Details
was repeated for at least three times at 20-25° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
stirred for at least 24 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled down to 40-50° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 40-45° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to −5-0° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at −5-0° C. for at least 2 h
FILTRATION
Type
FILTRATION
Details
it was filtered
WASH
Type
WASH
Details
the cake was washed with water (3×100 ml)
CUSTOM
Type
CUSTOM
Details
dried at 65-70° C. under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=CC=C(C=N1)C(CC1=CC=C(C=C1)S(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48.3 g
YIELD: PERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.